Methyl 3,5-diformylbenzoate
CAS No.:
Cat. No.: VC13800474
Molecular Formula: C10H8O4
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H8O4 |
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Molecular Weight | 192.17 g/mol |
IUPAC Name | methyl 3,5-diformylbenzoate |
Standard InChI | InChI=1S/C10H8O4/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-6H,1H3 |
Standard InChI Key | GQZDJMOITGQBAK-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CC(=C1)C=O)C=O |
Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=O)C=O |
Introduction
Key Findings
Methyl 3,5-diformylbenzoate (CAS 126775-15-3) is an aromatic ester featuring two formyl groups at the 3- and 5-positions of the benzene ring. With a molecular formula of and a molar mass of 192.17 g/mol, this compound serves as a versatile building block in organic synthesis, dendrimer construction, and materials science. Its bifunctional aldehyde groups enable diverse reactivity, facilitating applications in supramolecular chemistry and polymer science.
Chemical Structure and Physicochemical Properties
Molecular Characteristics
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Molecular Formula:
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SMILES:
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IUPAC Name: Methyl 3,5-diformylbenzoate
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Appearance: Fine crystalline powder, typically pale yellow to white .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Melting Point | Not reported (decomposes) | |
Boiling Point | Not reported | |
Density | ~1.30 g/cm³ (estimated) | |
Solubility | Soluble in methanol, DMSO | |
Refractive Index | ~1.55 (estimated) |
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves oxidative demethylation of protected precursors or direct formylation:
From Methyl 4-Hydroxybenzoate
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Reagents: Hexamethylenetetramine, trifluoroacetic acid (TFA).
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Procedure:
Oxidation of Bis(dimethoxymethyl) Intermediate
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Reagents: , ethyl acetate.
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Procedure:
Table 2: Spectral Data
Reactivity and Applications
Oligomerization and Polymer Chemistry
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Acid-Catalyzed Oligomerization:
Table 3: Oligomer Distribution (UPLC-MS Analysis)
Oligomer | Relative Abundance (%) |
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Dimer | 45 |
Trimer | 30 |
Tetramer | 15 |
Metal-Organic Frameworks (MOFs)
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Role: Serves as a linker in MOFs due to its rigid aromatic core and aldehyde functionalities .
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Example: Coordination with Cu(II) and cyclohexanediamine yields chiral MOFs with anion-exchange capabilities .
Dendrimer Synthesis
Industrial and Research Significance
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